1-(Mesitylsulfonyl)-3-methylpiperidine
Description
1-(Mesitylsulfonyl)-3-methylpiperidine is a sulfonamide derivative featuring a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to the nitrogen atom of 3-methylpiperidine. These compounds are typically synthesized via sulfonylation reactions, as demonstrated in the preparation of similar derivatives like 1-((2,5-dimethoxyphenyl)sulfonyl)-3-methylpiperidine () and 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine (). The mesityl group’s steric bulk and electron-donating methyl substituents may influence the compound’s solubility, stability, and reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C15H23NO2S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-6-5-7-16(10-11)19(17,18)15-13(3)8-12(2)9-14(15)4/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
BKYPQVDKXZUEES-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, bromine substituents () may increase electrophilicity and stability .
- Biological Activity : The bromomethyl derivative () exhibits antibacterial and anti-enzymatic (urease inhibition) properties, suggesting sulfonamide structure-activity relationships (SAR) depend on substituent electronic and steric profiles .
Comparison with Other Piperidine-Based Compounds
Non-Sulfonamide Piperidine Derivatives
Key Observations :
- Functional Group Impact : Replacing sulfonamide with phenylcyclohexyl () confers receptor-binding specificity, while chloroethyl groups () introduce reactivity for further derivatization .
- Stereochemical Sensitivity : The d-isomer of 1-(1-phenylcyclohexyl)-3-methylpiperidine exclusively induces catalepsy in pigeons, highlighting stereochemistry’s role in biological activity .
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